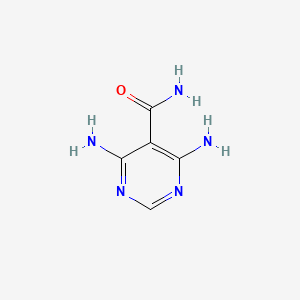

4,6-Diaminopyrimidine-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N5O |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

4,6-diaminopyrimidine-5-carboxamide |

InChI |

InChI=1S/C5H7N5O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11)(H4,6,7,9,10) |

InChI Key |

PMFVAKQFYPLWJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)N)C(=O)N)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for 4,6 Diaminopyrimidine 5 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 4,6-diaminopyrimidine-5-carboxamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms within the molecule. For derivatives of 4,6-diaminopyrimidine (B116622), the chemical shifts of the protons are influenced by the electronic effects of the pyrimidine (B1678525) ring and its substituents. In a related compound, 4,5,6-trichloropyrimidine-2-carboxamide, the amide protons appear as broad singlets at 8.04 and 7.32 ppm in acetone-d₆. mdpi.com The amino group protons on the pyrimidine ring of similar molecules typically appear as a broad peak, as seen in the ¹H-NMR spectrum of 4,4'-diamino chalcone, where the NH₂ protons are observed between 5.75 and 5.97 ppm. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for a 4,6-Diaminopyrimidine Derivative

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.10 | s | H (pyrimidine ring) |

| ~7.50 | br s | NH₂ (amide) |

| ~6.50 | br s | NH₂ (at C4/C6) |

Note: This is a representative table based on typical chemical shifts for similar structures. Actual values can vary based on solvent and specific molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the case of pyrimidine derivatives, the chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, in 4,5,6-trichloropyrimidine-2-carboxamide, four quaternary carbon resonances were observed at 161.9, 160.6, 155.8, and 131.1 ppm, with the signal at 160.6 ppm being characteristic of the amide carbonyl carbon. mdpi.com For 4,6-disubstituted pyrimidine derivatives, the carbon signals can range from approximately 98 ppm to 162 ppm. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for a 4,6-Diaminopyrimidine Derivative

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (carboxamide) |

| ~160 | C4/C6 |

| ~155 | C2 |

| ~90 | C5 |

Note: This is a representative table based on typical chemical shifts for similar structures. Actual values can vary based on solvent and specific molecular structure.

Two-Dimensional NMR Techniques (e.g., HMBC, COSY, HSQC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It is instrumental in piecing together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

These techniques, when used in combination, provide a comprehensive picture of the molecular structure. For example, in the structural elucidation of complex molecules, HMBC can show interactions between protons and carbons several bonds away, helping to connect different parts of the structure. researchgate.net

Saturation Transfer Difference (STD) NMR for Ligand-Protein Binding Characterization

Saturation Transfer Difference (STD) NMR is a powerful technique for studying the binding of ligands, such as this compound derivatives, to protein targets. researchgate.netglycopedia.eu The experiment works by selectively saturating a region of the NMR spectrum corresponding to the protein's protons. ichorlifesciences.com This saturation is transferred to any bound ligand through the Nuclear Overhauser Effect (NOE). glycopedia.eu When the ligand dissociates, it carries this saturation information with it. By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, a "difference" spectrum is obtained which only shows the signals of the binding ligand. ichorlifesciences.com The intensity of the signals in the STD spectrum is proportional to how close the corresponding protons are to the protein surface, allowing for the identification of the binding epitope of the ligand. nih.gov This technique is crucial in drug discovery for identifying which parts of a molecule are essential for its interaction with a biological target. ichorlifesciences.com

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. For a related compound, 4,5,6-trichloropyrimidine-2-carboxamide, N-H stretching vibrations for the amide were observed at 3402, 3291, 3219, and 3167 cm⁻¹, while the carbonyl (C=O) stretch of the amide appeared at 1686 cm⁻¹. mdpi.com The N-H stretching modes for pyrazine-2-carboxamide derivatives are typically seen in the range of 3300-3500 cm⁻¹. researchgate.net The vibrational spectra of pyrimidine itself have been extensively studied, providing a basis for assigning the ring vibrations. core.ac.ukrsc.org

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Amine (NH₂) and Amide (N-H) |

| ~1680 | C=O stretch | Amide |

| 1650-1550 | C=C and C=N stretch | Pyrimidine ring |

| ~1600 | N-H bend | Amine/Amide |

Note: This is a representative table. Actual peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the exact mass can be determined with high accuracy using techniques like High-Resolution Mass Spectrometry (HRMS). In studies of similar pyrimidine-based compounds, mass spectrometry is routinely used to confirm the identity and purity of the synthesized molecules. nih.gov The fragmentation pattern observed in the mass spectrum can help to confirm the connectivity of the different parts of the molecule. For example, the loss of neutral fragments like H₂O, CO, or NH₃ can be indicative of the presence of carboxamide and amine functionalities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of this compound by providing its exact mass. Unlike low-resolution mass spectrometry that provides nominal mass, HRMS can measure the mass of a molecule with high precision, often to within a few parts per million (ppm). This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

The power of HRMS lies in its ability to resolve isotopic peaks, which arise from the natural abundance of isotopes such as ¹³C, ¹⁵N, and ¹⁸O. By analyzing the isotopic pattern and the exact mass of the monoisotopic peak (the peak corresponding to the molecule containing only the most abundant isotopes), the elemental formula of the compound can be confidently determined. For this compound (C₅H₇N₅O), the theoretical exact mass can be calculated based on the precise masses of its constituent atoms.

In a typical HRMS analysis, the compound is ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The instrument measures the mass-to-charge ratio (m/z) of the ions with exceptional accuracy. The experimentally determined exact mass is then compared to the theoretical exact mass of the proposed structure. A close match, typically within a 5 ppm error window, provides strong evidence for the compound's identity.

Table 1: Theoretical Exact Mass Calculation for this compound (C₅H₇N₅O)

| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (¹⁴N) | 5 | 14.003074 | 70.015370 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 153.065060 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for assessing the purity of this compound and confirming its identity in complex mixtures. This technique couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

In an LC-MS/MS workflow, the sample is first injected into an LC system. The stationary phase and mobile phase are chosen to achieve efficient separation of the target compound from any impurities, starting materials, or byproducts. The retention time, the time it takes for the compound to elute from the LC column, is a characteristic property that can be used for identification when compared to a reference standard.

Following separation by LC, the eluent is introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the instrument scans for the precursor ion of this compound, which is typically its protonated molecule [M+H]⁺ in positive ion mode. This precursor ion is then selected and subjected to collision-induced dissociation (CID) in a collision cell, breaking it into smaller fragment ions. The second stage of mass analysis (MS2) records the masses of these fragment ions, generating a characteristic fragmentation pattern. This pattern serves as a molecular fingerprint, providing a high degree of confidence in the identification of the compound.

The combination of retention time and specific fragmentation patterns makes LC-MS/MS a highly specific and sensitive method for both qualitative and quantitative analysis. It can detect and identify impurities at very low levels, ensuring the high purity of the synthesized this compound.

Table 2: Representative LC-MS/MS Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Condition |

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS1 Scan | Full scan to detect precursor ion [M+H]⁺ |

| MS2 Scan | Product ion scan of selected precursor |

Note: Specific parameters may vary depending on the instrument and the exact methodology.

X-ray Crystallography and Single-Crystal Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds like this compound. carleton.edu This powerful analytical technique allows for the precise determination of the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. carleton.edu

The process begins with the growth of a high-quality single crystal of the compound, typically with dimensions between 0.1 and 0.3 mm. fiveable.me This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. fiveable.me The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern of spots. carleton.edufiveable.me

By systematically rotating the crystal and collecting the diffraction data, a complete dataset is obtained. fiveable.me The positions and intensities of the diffraction spots are then used to calculate an electron density map of the unit cell, the basic repeating unit of the crystal. carleton.edu From this map, the positions of the individual atoms can be determined, and the molecular structure can be solved and refined. carleton.edu The final refined structure provides a wealth of information, confirming the connectivity of the atoms and revealing details about the molecule's conformation and how it packs in the solid state. This includes the planarity of the pyrimidine ring and the orientation of the carboxamide and amino substituents.

Table 3: Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). fiveable.me |

| Bond Lengths | The distances between the centers of bonded atoms. carleton.edu |

| Bond Angles | The angles formed between three connected atoms. carleton.edu |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, UV-Vis spectroscopy can provide characteristic information about the conjugated π-electron system.

When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals. The presence of the pyrimidine ring, along with the amino and carboxamide substituents, creates a conjugated system that absorbs UV radiation at specific wavelengths.

The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or water, will show one or more absorption bands in the UV region. The position and intensity of these bands are characteristic of the compound's electronic structure. This technique is often used for qualitative identification, to monitor reaction progress, and for quantitative analysis using the Beer-Lambert law.

Table 4: Representative UV-Vis Absorption Data for Pyrimidine Systems

| Transition | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 400 | Electronic transition involving the promotion of an electron from a π bonding orbital to a π antibonding orbital. Characteristic of conjugated systems. |

| n → π | 250 - 500 | Electronic transition involving the promotion of a non-bonding (n) electron to a π antibonding orbital. Often has lower intensity than π → π* transitions. |

Note: The exact λmax values for this compound would need to be determined experimentally.

Computational Chemistry and Molecular Modeling Investigations of 4,6 Diaminopyrimidine 5 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to predict a variety of properties, including molecular geometry, conformational energies, electronic distributions, and spectroscopic signatures.

DFT calculations are crucial for determining the most stable three-dimensional structure of 4,6-diaminopyrimidine-5-carboxamide. A key structural feature of this molecule is the rotatable amide bond (C-C(O)NH2), which can lead to different conformers.

Detailed analytical studies on structurally similar 6-amino-5-carboxamidouracils have utilized DFT to understand the presence of multiple conformers. nih.gov These studies often reveal the existence of s-trans and s-cis rotamers arising from the rotation around the amide C-N bond. For these related compounds, the s-trans conformer is generally found to be more stable. nih.gov DFT calculations can quantify the energy difference between these conformers. For example, in a related 5-ethynylcarboxamidouracil, the free energy difference (ΔG) between conformers was calculated, indicating the higher stability of the s-trans form. nih.gov Such calculations also help to elucidate the rotational energy barrier between the conformers. nih.gov

For diaminopyrimidine derivatives, theoretical structural parameters obtained from DFT calculations are often compared with experimental data from single-crystal X-ray diffraction (XRD) to validate the computational model. nih.govresearchgate.net Studies on 2,6-diaminopyrimidine sulfonate derivatives, for instance, have shown a close correspondence between the bond lengths and angles predicted by DFT (using the B3LYP/6-311G(d,p) level of theory) and those determined experimentally. nih.govresearchgate.net This agreement confirms the reliability of the optimized geometry provided by the DFT method.

Table 1: Comparison of Theoretical and Experimental Structural Parameters for a Related Diaminopyrimidine Derivative

| Parameter | Theoretical (DFT) Value | Experimental (XRD) Value |

|---|---|---|

| Torsional Angle (C5–S1–O3–C1) | -81.16° | -81.53° |

| Dihedral Angle (Pyrimidine/Toluene) | - | 79.02° |

Data derived from studies on 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net

DFT calculations, typically at the B3LYP/6-31G(d) or a similar level of theory, are used to compute the energies and visualize the spatial distribution of these orbitals. scirp.orgresearchgate.net For pyrimidine (B1678525) derivatives, the HOMO is often distributed over the pyrimidine ring and the amino substituents, while the LUMO may be localized on the pyrimidine ring and the carboxamide group. researchgate.netmdpi.com This distribution indicates the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

In studies of related 2,6-diaminopyrimidine sulfonate derivatives, FMO analysis was performed using the TD-DFT/B3LYP/6-311G(d,p) level of theory. nih.gov The calculated HOMO, LUMO, and energy gap values provide insights into the molecule's charge transfer properties and kinetic stability. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for Related Diaminopyrimidine Derivatives

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Derivative A | -6.87 | -1.54 | 5.33 |

| Derivative B | -6.84 | -1.61 | 5.23 |

Data derived from DFT calculations on diaminopyrimidine sulfonate derivatives A and B. nih.gov

DFT calculations provide an accurate prediction of the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes.

For a new compound like bis(2-chloro-4,6-diaminopyrimidine)-copper(II)-dichloride, DFT calculations (at the B3LYP/LANL2DZ level) have been used to perform complete vibrational assignments of experimental frequencies. researchgate.net The theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental data. researchgate.net This analysis is invaluable for confirming the molecular structure and understanding the nature of chemical bonds within the molecule. Key vibrational modes for this compound would include the N-H stretching of the amino groups, C=O stretching of the carboxamide, and various ring stretching and deformation modes of the pyrimidine core.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks observed experimentally.

TD-DFT calculations, often performed at the B3LYP/6-311G(d,p) level, can predict the maximum absorption wavelength (λ_max) and the nature of the electronic transitions (e.g., π→π* or n→π*). nih.govresearchgate.net For diaminopyrimidine derivatives, these calculations help to understand how substituents and conformation affect the optical properties. mdpi.com The analysis of the molecular orbitals involved in these transitions reveals the intramolecular charge transfer (ICT) characteristics of the molecule upon excitation. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, interactions with the environment (like solvents or biological macromolecules), and binding stability.

MD simulations are particularly powerful for investigating how derivatives of this compound interact with biological targets, such as proteins or enzymes. These simulations can elucidate the stability of a ligand-protein complex and identify the key interactions that govern binding affinity.

In a typical workflow, a derivative is first docked into the active site of a target protein. This complex is then subjected to MD simulations, often for hundreds of nanoseconds, in a simulated physiological environment (water, ions). nih.gov The stability of the complex is assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand over time. A stable RMSD suggests that the ligand remains securely bound in the active site.

Furthermore, analysis of the MD trajectory reveals crucial information about the binding mode. nih.gov This includes:

Hydrogen Bonds: Identifying persistent hydrogen bonds between the ligand and protein residues, which are critical for binding affinity and specificity. nih.gov

Hydrophobic Interactions: Mapping the non-polar contacts that contribute to the stability of the complex. nih.gov

Conformational Changes: Observing how the ligand and protein adapt to each other upon binding.

For example, MD simulations of antimicrobial peptides, which can contain diaminobutyric acid (Dab) residues, show that positively charged groups form stable hydrogen bonds with lipid head groups in bacterial membranes, while hydrophobic moieties insert into the membrane core, anchoring the molecule. nih.gov A similar approach would be used to study how this compound derivatives bind to their target proteins, providing a dynamic understanding of their mechanism of action at an atomic level.

Intermolecular Interactions and Free Energy Calculations

The study of intermolecular interactions is fundamental to understanding the behavior of this compound in a biological system. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, govern how the molecule recognizes and binds to its targets. Computational methods provide a powerful lens through which to examine these forces and quantify the energetics of binding.

Free energy calculations are employed to predict the binding affinity between a ligand, such as this compound, and a protein. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are commonly used. escholarship.org This approach calculates the binding free energy by considering the molecular mechanics energy in a vacuum and the free energy of solvation. escholarship.orgfrontiersin.org The solvation free energy is composed of polar and nonpolar components, which are determined using models like the Poisson-Boltzmann (PB) or Generalized Born (GB) for the polar part and the solvent-accessible surface area (SASA) for the nonpolar part. frontiersin.org

For pyrimidine-based structures, hydrogen bonding is a critical intermolecular interaction. Studies on related diaminopyrimidine derivatives highlight the formation of strong and stable intermolecular hydrogen bonds, such as N–H···N and N–H···O, as well as weaker C–H···O interactions. nih.govresearchgate.net These bonds are crucial for the stability of ligand-receptor complexes. For instance, NBO analysis of a related diaminopyrimidine derivative confirmed the presence of two strong N–H···N intermolecular hydrogen bonds. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in understanding the binding mechanisms of potential drug candidates like this compound with their protein targets.

Molecular docking simulations have been extensively used to predict how diaminopyrimidine-based compounds bind to the active sites of various enzymes, particularly kinases, which are key targets in cancer and autoimmune disease research. These studies provide detailed insights into the specific amino acid residues that interact with the ligand.

Derivatives of diaminopyrimidine-5-carboxamide have been identified as potent inhibitors of Janus kinase 3 (JAK3). nih.govnih.gov Docking studies revealed that these compounds can form critical hydrogen bonds within the ATP-binding site of the kinase. A significant interaction involves the unique cysteine residue (Cys909) in JAK3, which can be targeted to achieve selectivity over other JAK family members. nih.gov Similarly, in the development of inhibitors for KRAS-G12D, a mutated protein implicated in various cancers, docking studies showed that a protonated diazabicyclo[3.2.1]octane moiety on a pyrimidine core forms essential hydrogen bonds with residues Asp12 and Gly60. mdpi.com Other key interactions for different pyrimidine derivatives have been identified with residues such as Lys33, Lys35, Lys43, and Asp145, Asp158, Asp163 in cyclin-dependent kinases (CDKs). nih.gov

The table below summarizes key interactions predicted by molecular docking for related pyrimidine compounds with various enzyme targets.

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| Janus Kinase 3 (JAK3) | Cys909 | Covalent or H-bond | nih.gov |

| KRAS-G12D | Asp12, Gly60 | Hydrogen Bond | mdpi.com |

| KRAS-G12D | Glu92, His95 | H-bond/Electrostatic | mdpi.com |

| VEGFR-2 | Cys1045, Asp1046, Glu885 | Hydrogen Bond | mdpi.com |

| Cyclin-Dependent Kinases | Lys33, Asp145 | Polar/Electrostatic | nih.gov |

The insights gained from molecular docking form the foundation of structure-based drug design (SBDD). By understanding the binding mode of a parent compound like this compound, medicinal chemists can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties.

The discovery of 2,4-diaminopyrimidine-5-carboxamide (B3032972) derivatives as selective JAK3 inhibitors is a prime example of SBDD. nih.gov Optimization of substituents at the C2 and C4 positions of the pyrimidine ring, guided by docking models, led to the development of potent and orally bioavailable compounds with significant anti-arthritic activity. nih.gov Similarly, the design of pyrimidine-4,6-diamine derivatives as selective JAK3 inhibitors was heavily reliant on structural insights, aiming to maximize interactions with the Cys909 residue. nih.gov

In another initiative, a molecular hybridization strategy was used to design pyrimidine-5-carboxamide derivatives as inhibitors of salt-inducible kinases (SIKs) for treating inflammatory bowel disease. nih.gov This effort aimed to improve the drug-like properties of an existing SIK inhibitor by incorporating the pyrimidine-5-carboxamide scaffold. nih.gov These examples underscore the pivotal role of the diaminopyrimidine-carboxamide core in developing targeted therapies through computational and structure-guided approaches.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. scispace.com These methods are used to calculate various parameters and descriptors that are not accessible through experimental means alone.

For related diaminopyrimidine sulfonate compounds, NBO analysis revealed that their molecular stability is largely due to significant hyperconjugative interactions. researchgate.net These interactions involve the delocalization of electron density from lone pair orbitals (n) to anti-bonding orbitals (π), a phenomenon known as n→π interaction. researchgate.net This charge delocalization stabilizes the molecule. The analysis of related compounds showed large stabilization energy values, indicating strong intramolecular charge transfer and a stable molecular structure. researchgate.net

The table below presents representative stabilization energies from NBO analysis on a related pyrimidine derivative, illustrating the key interactions contributing to molecular stability.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |

| LP (1) N5 | π* (C1-C2) | High (e.g., >50 kcal/mol) | nih.govyoutube.com |

| LP (1) N(Amine) | π* (Ring System) | Significant | nih.govyoutube.com |

| σ (C-H) | σ* (Adjacent Bond) | Moderate | nih.govyoutube.com |

Note: The values are illustrative based on typical NBO analyses of similar heterocyclic systems. LP denotes a lone pair.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is crucial for applications in advanced optical and photonic technologies like frequency conversion and optical switching. nih.govresearchgate.net Pyrimidine derivatives have attracted interest as potential NLO materials due to their inherent charge-transfer characteristics.

Computational studies using DFT are effective for predicting the NLO properties of molecules. Key parameters include the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net For pyrimidine-based compounds, the presence of electron-donating groups (like amino groups) and electron-withdrawing groups can create a "push-pull" system, enhancing intramolecular charge transfer and leading to significant NLO responses. researchgate.net

Studies on diaminopyrimidine sulfonate derivatives, which are structurally analogous to this compound, have shown substantial NLO properties. The calculated second hyperpolarizability (γtot) values for these compounds were found to be significant, suggesting their potential for use in NLO applications. researchgate.net

| Compound | Second Hyperpolarizability (γtot) (a.u.) | Reference |

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate (A) | 3.7 x 10⁴ | researchgate.net |

| 2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate (B) | 2.7 x 10⁴ | researchgate.net |

These findings indicate that the pyrimidine core, functionalized with amino groups, serves as a promising scaffold for designing novel materials with significant nonlinear optical responses. researchgate.net

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational chemistry and molecular modeling have proven to be invaluable tools in understanding the structure-activity relationships (SAR) of this compound and its derivatives. These in silico methods, ranging from molecular docking to quantitative structure-activity relationship (QSAR) studies, have provided critical insights into the structural requirements for biological activity, guiding the design and optimization of potent and selective inhibitors for various protein targets.

A significant area of investigation has been the development of diaminopyrimidine carboxamides as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator in the immune system. Initial studies identified the this compound scaffold as a promising starting point. Computational modeling and subsequent experimental validation have highlighted the crucial role of the 5-carboxamide moiety. This group was found to significantly enhance binding affinity by forming a critical hydrogen bond with the hinge residue Glu92 in the ATP binding domain of HPK1. nih.gov This interaction provides a third point of contact with the kinase hinge, leading to a more than 100-fold improvement in inhibitory potency compared to analogs lacking this feature. nih.gov

Further SAR exploration, guided by computational analysis, has focused on substitutions at the 2- and 4-amino positions of the pyrimidine core to optimize potency and selectivity. For instance, the introduction of various aniline (B41778) moieties at these positions has been systematically explored to probe the hydrophobic and electrostatic interactions within the active site. nih.gov

The following table summarizes the structure-activity relationship for a series of this compound derivatives as HPK1 inhibitors, demonstrating the impact of substitutions on their inhibitory activity.

| Compound | R Group at position 5 | HPK1 TR FRET IC50 (nM) | IL-2 ELISA EC50 (nM) |

| 1 | -CONH2 | 2 | 226 |

| 2 | -H | 64 | - |

| 3 | -CH3 | >1000 | - |

| 4 | -CF3 | >1000 | - |

Data sourced from a study on diaminopyrimidine carboxamide HPK1 inhibitors. nih.gov The standard error for IC50 and EC50 potency ranges are considered within 3 times the presented value.

The data clearly illustrates that the carboxamide group at the 5-position is essential for potent HPK1 inhibition. Replacing it with a hydrogen atom, a methyl group, or a trifluoromethyl group leads to a dramatic loss of activity. nih.gov X-ray crystallography of compound 1 bound to HPK1 confirmed the computational predictions, showing the carboxamide's NH group forming a 2.0 Å hydrogen bond with Glu92. nih.gov

Beyond HPK1, computational studies on related pyrimidine-5-carboxamide derivatives have shed light on their potential as inhibitors of other kinases and enzymes. For example, in silico docking studies have been employed to investigate the binding modes of pyrimidine-5-carbonitrile derivatives at the VEGFR-2 active site, revealing interactions similar to known inhibitors like sorafenib. rsc.org Similarly, QSAR models have been developed for 4-phenoxypyrimidine-5-carboxamide derivatives to predict their anti-diabetic activity against the TGR5 receptor. researchgate.net These studies, while not directly on this compound, contribute to a broader understanding of the pharmacophoric features of the pyrimidine-5-carboxamide scaffold.

In the context of antimicrobial drug discovery, computational approaches have been used to explore dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine (B1204543) analogs as inhibitors of dihydrofolate reductase (DHFR) from Leishmania major. nih.gov Molecular docking studies helped to rationalize the observed inhibitory activities and selectivity against the parasite enzyme over the human ortholog. nih.gov

Derivatives and Their Research Applications As Bioactive Scaffolds

Design and Synthesis of Novel 4,6-Diaminopyrimidine-5-carboxamide Derivatives

The synthesis of derivatives based on the this compound scaffold is often achieved through multi-step protocols that allow for diverse modifications. A common strategy begins with commercially available starting materials like 2,4-dichloropyrimidine-5-carboxamide (B172022) or 2,4-diamino-6-hydroxypyrimidine (B22253). nih.govmdpi.com For instance, a two-step, sequential nucleophilic aromatic substitution (SNAr) protocol can be used, starting from 2,4-dichloropyrimidine-5-carboxamide, which enables rapid exploration of the chemical space. nih.gov Another approach involves the chlorination of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride, followed by nucleophilic substitution, iodination, a Suzuki coupling reaction, and finally deprotection to yield the desired 5-aryl-substituted derivatives. mdpi.com These flexible synthetic routes facilitate systematic modifications at various positions of the pyrimidine (B1678525) core to optimize biological activity, selectivity, and pharmacokinetic properties.

The carboxamide group at the 5-position of the pyrimidine ring is a critical feature for potent biological activity, particularly in kinase inhibition. Research has shown that this moiety plays a key role in establishing crucial interactions with target enzymes. For example, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, the introduction of the 5-carboxamide group was found to engage with the hinge region residue Glu92, resulting in a more than 100-fold improvement in potency compared to a simple hydrogen atom at the same position. nih.gov

Comparative studies exploring other substituents at this position, such as a methyl (CH₃) or trifluoromethyl (CF₃) group, demonstrated significantly weaker binding affinity for HPK1. nih.gov This highlights the specific role of the carboxamide's hydrogen bonding capabilities in anchoring the inhibitor within the enzyme's active site.

Table 1: Impact of 5-Position Substituent on HPK1 Inhibition Data sourced from a study on diaminopyrimidine carboxamide HPK1 inhibitors. nih.gov

| Compound Reference | 5-Position Substituent | HPK1 TR-FRET IC₅₀ (nM) | Fold Improvement vs. -H |

|---|---|---|---|

| 2 | -H | 64 | - |

| 1 (derivative) | -CONH₂ | <0.53 | ~120x |

| 3 | -CH₃ | >1000 | Weakened Affinity |

| 4 | -CF₃ | >1000 | Weakened Affinity |

Modifications at the C2 and C4 amino groups of the pyrimidine ring are a primary strategy for optimizing the potency, selectivity, and drug-like properties of these derivatives. nih.govnih.gov By introducing various substituted aniline (B41778) or other cyclic amino groups, researchers can fine-tune the molecule's interaction with different regions of the target's binding pocket.

For example, in the pursuit of Focal Adhesion Kinase (FAK) inhibitors, a synthesis starting with 2,4,5-trichloropyrimidine (B44654) allowed for sequential nucleophilic substitutions, first at the C4 position and then at the C2 position, to introduce different amino-bearing side chains. nih.gov Similarly, the development of Janus Kinase 3 (JAK3) inhibitors involved extensive optimization at the C2 and C4 positions of the pyrimidine ring, leading to potent and orally bioavailable compounds. nih.gov The synthesis of antitubercular agents also utilized the 2,4-diamino-6-chloropyrimidine intermediate to introduce various ether linkages at the C6 position, further demonstrating the scaffold's versatility. mdpi.com

Research into Enzyme Inhibition by this compound Derivatives

Derivatives of this compound have been extensively investigated as inhibitors of several key enzyme families, most notably dihydrofolate reductase and various protein kinases. The 2,4-diaminopyrimidine (B92962) motif is a well-established pharmacophore that mimics the binding of natural substrates to these enzymes. nih.gov

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, making it a critical target for antimicrobial and anticancer therapies. nih.gov The 2,4-diaminopyrimidine scaffold is a common feature of most DHFR inhibitors. nih.gov

Researchers have designed and synthesized dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine (B1204543) analogues as selective inhibitors of DHFR from the protozoan parasite Leishmania major (LmDHFR). researchgate.netnih.gov By exploring different amino acid substitutions on the scaffold, compounds with high potency and excellent selectivity for the parasite's enzyme over human DHFR (hDHFR) were identified. For instance, compounds 56 and 58 in one study showed selectivity indices of 84.5 and 87.5, respectively. researchgate.net Another compound, 59, emerged as a potent L. major inhibitor with an IC₅₀ value of 0.10 μM. nih.gov

A significant area of research is the development of inhibitors for Mycobacterium tuberculosis DHFR (mt-DHFR) to combat tuberculosis, especially drug-resistant strains. nih.govnih.gov The challenge lies in achieving selectivity for mt-DHFR over h-DHFR to minimize host toxicity. nih.gov Structure-based virtual screening of compound databases has been employed to identify novel mt-DHFR inhibitors. nih.gov This approach led to the identification of compounds that were three- to eight-fold more selective for mt-DHFR over h-DHFR. nih.gov Other studies have focused on identifying dual-target inhibitors that act on both DHFR and other essential enzymes in the Mtb folate pathway to reduce the likelihood of resistance. mdpi.com

Table 2: Activity of Selected Compounds Against Mtb-DHFR and h-DHFR Data sourced from a structure-based virtual screening study. nih.gov

| Compound ID | Mtb-DHFR IC₅₀ (µM) | h-DHFR IC₅₀ (µM) | Selectivity Index (h-DHFR/Mtb-DHFR) | Antitubercular Activity (H37Rv strain) IC₅₀ (µM) |

|---|---|---|---|---|

| 11436 | 5.50 | 42.00 | ~7.6 | 0.65 |

| 15275 | 73.89 | 263.00 | ~3.6 | 12.51 |

The 2,4-diaminopyrimidine-5-carboxamide (B3032972) scaffold is a prevalent core structure in the design of protein kinase inhibitors. researchgate.net Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal anchor for building potent and selective inhibitors. nih.gov Derivatives have been successfully developed to target a variety of kinases involved in oncology and autoimmune disorders.

Examples of kinase targets for this scaffold include:

Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell signaling, making its inhibitors potential cancer immunotherapies. nih.gov

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase whose overexpression is linked to tumor development and metastasis. nih.gov

Janus Kinase 3 (JAK3): A key enzyme in cytokine signaling pathways, targeted for the treatment of autoimmune diseases like rheumatoid arthritis. nih.gov

Sky kinase, also known as TYRO3, is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. researchgate.net Aberrant expression of these kinases is associated with multiple cancers. researchgate.net A series of 2,4-diaminopyrimidine-5-carboxamide derivatives have been specifically designed and optimized as potent and highly selective inhibitors of Sky kinase. nih.govnih.gov

Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the C2 position of the pyrimidine ring is crucial for both potency and selectivity. nih.gov Researchers found that derivatives with a 2-aminobenzyl group, which effectively fills a subpocket in the enzyme (the Ala571 subpocket), exhibited both good inhibitory activity and excellent kinase selectivity. In contrast, analogues with a 2-aminophenethyl group showed high potency but had more moderate selectivity across the kinome. nih.gov Further optimization of these selective compounds led to the identification of derivatives with properties suitable for use as tool compounds in both in vitro and in vivo studies to investigate the biological roles of Sky kinase inhibition. nih.gov

Kinase Inhibition Studies

CK1ε Kinase Inhibitors

Casein kinase 1 epsilon (CK1ε) is a serine/threonine protein kinase that plays a vital role in numerous cellular processes, including the regulation of circadian rhythms and neuronal signaling. mdpi.com Its involvement in oncogenic signaling pathways has made it an attractive target for cancer therapy. mdpi.com Researchers have utilized the 2,4-diaminopyrimidine scaffold, a core component of the broader diaminopyrimidine family, as a foundation for identifying new CK1ε inhibitors. mdpi.com

In one study, a pharmacophore-based virtual screening of a massive database of compounds was conducted to find potential CK1ε inhibitors. This screening successfully identified 29 structurally related candidates based on the 2,4-diaminopyrimidine framework. Through molecular dynamics simulations, these compounds were shown to have stable binding modes and favorable intermolecular interactions, with two 2,4-diaminopyrimidine-based compounds being highlighted as likely inhibitors of CK1ε. mdpi.com This research underscores the utility of the diaminopyrimidine scaffold in the development of novel and selective inhibitors for CK1ε. mdpi.com

TYRO3 Kinase Inhibitors

TYRO3 kinase, also known as Sky, is a member of the TAM (TYRO3, AXL, Mer) family of receptor tyrosine kinases. It is implicated in cancer development, where it can promote tumor cell survival, proliferation, and chemoresistance. nih.gov High-throughput screening has identified 2,4-diaminopyrimidine-5-carboxamide derivatives as potent and selective inhibitors of TYRO3. nih.gov

Two notable compounds from this series, designated as compound 21 and compound 24, have demonstrated significant inhibitory activity against TYRO3 kinase. nih.gov These findings position the 2,4-diaminopyrimidine-5-carboxamide structure as a key pharmacophore for developing targeted therapies against cancers where TYRO3 is overexpressed. nih.gov

Interactive Table: TYRO3 Kinase Inhibition by Diaminopyrimidine Carboxamide Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 21 | TYRO3 (Sky) | 0.0007 | nih.gov |

| Compound 24 | TYRO3 (Sky) | 0.015 | nih.gov |

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many types of cancer and plays a critical role in cell adhesion, proliferation, migration, and survival. rsc.orgmdpi.comnih.gov Consequently, FAK has become a significant target for the development of novel anticancer drugs. rsc.org The 2,4-diaminopyrimidine scaffold is a central feature in many potent FAK inhibitors, including several that have advanced to clinical trials. mdpi.comnih.gov

Research has led to the synthesis of numerous diaminopyrimidine derivatives with strong FAK inhibitory activity. For instance, TAE-226 is a well-known ATP-competitive FAK inhibitor built around this core, which effectively blocks FAK-mediated signaling pathways. nih.gov Another pioneering selective FAK inhibitor developed by Pfizer, PF-573228, also features a diaminopyrimidine scaffold and potently suppresses FAK activity. mdpi.comnih.gov More recent studies have designed and synthesized novel series of diaminopyrimidine compounds, identifying molecules like A12 as valuable lead compounds for future FAK-targeted cancer therapies. rsc.org

Interactive Table: FAK Inhibition by Diaminopyrimidine Derivatives

| Compound | FAK IC₅₀ | Notes | Reference |

|---|---|---|---|

| TAE-226 | - | A well-known FAK inhibitor with a 2,4-diaminopyrimidine core. nih.gov | nih.gov |

| PF-573228 | 4 nM | An early, selective, and potent ATP-competitive FAK inhibitor. mdpi.comnih.gov | mdpi.comnih.gov |

| Compound 29 (thieno-2-aminopyrimidine) | 28.2 nM | Showed better efficacy than TAE226 in inhibiting proliferation of U87MG, A549, and MDA-MB-231 cells. nih.gov | nih.gov |

| Compound A12 | - | Identified as a valuable lead compound for novel FAK-targeted drugs. rsc.org | rsc.org |

Beta Amyloid Cleaving Enzyme-1 (BACE1) Inhibition

Beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1) is a primary therapeutic target in the fight against Alzheimer's disease. researchgate.netnih.gov This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a key step in the formation of β-amyloid peptides that accumulate as plaques in the brains of Alzheimer's patients. nih.govnih.gov Inhibiting BACE1 is therefore a promising strategy to reduce the production of these neurotoxic peptides. nih.gov

Researchers have successfully designed and optimized novel 4,6-diaminopyrimidine (B116622) derivatives as BACE1 inhibitors. researchgate.net Starting from a lead compound discovered through virtual screening (IC₅₀ = 37.4 μM), scientists were able to synthesize an optimized derivative, compound 13g, with a 26-fold greater potency (IC₅₀ = 1.4 μM). Furthermore, permeability assays suggested that this optimized compound has the potential to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. researchgate.net

Interactive Table: BACE1 Inhibition by 4,6-Diaminopyrimidine Derivatives

| Compound | BACE1 IC₅₀ (µM) | Fold Improvement vs. Lead | Reference |

|---|---|---|---|

| Lead Compound 1 | 37.4 | - | researchgate.net |

| Optimized Compound 13g | 1.4 | 26x | researchgate.net |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is another key enzyme targeted in the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com AChE breaks down the neurotransmitter acetylcholine (B1216132); inhibiting the enzyme increases acetylcholine levels in the brain, which can help alleviate cognitive symptoms. mdpi.com The pyrimidine carboxamide scaffold has been effectively utilized to develop potent AChE inhibitors (AChEIs). nih.gov

A series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and synthesized as AChEIs. nih.gov Within this series, compound 10q emerged as the most potent, with an IC₅₀ value of 0.88 µM against AChE, showing better activity than the reference drug Huperzine-A. nih.gov This compound was also found to be a selective AChE inhibitor with weaker effects on butyrylcholinesterase (BuChE). nih.gov In a separate study, 4,6-diphenylpyrimidine (B189498) derivatives were developed as dual inhibitors of both AChE and monoamine oxidase (MAO), another enzyme relevant to neurodegeneration. nih.gov Compounds VB1 and VB8 from this series showed potent AChE inhibition at nanomolar concentrations. nih.gov

Interactive Table: AChE Inhibition by Pyrimidine Carboxamide Derivatives

| Compound | Target | IC₅₀ | Notes | Reference |

|---|---|---|---|---|

| Compound 10q | AChE | 0.88 µM | Showed better activity than Huperzine-A. nih.gov | nih.gov |

| Compound VB1 | AChE | 30.46 nM | Also a potent MAO-A and BuChE inhibitor. nih.gov | nih.gov |

| Compound VB8 | AChE | 9.54 nM | The most potent AChE inhibitor in its series. nih.gov | nih.gov |

Research into Antimicrobial Potential of this compound Derivatives

The rise of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. rsc.org Pyrimidine derivatives have been investigated for their wide range of biological activities, including antimicrobial and antifungal properties. ekb.egnih.gov Research has explored the use of structures related to 4,6-diaminopyrimidine in developing new agents to combat bacterial and fungal infections. rsc.orgekb.eg

For example, novel metal-organic frameworks (MOFs) have been synthesized using 4,6-diamino-2-pyrimidinethiol as an organic linker with zinc and cobalt metal centers. These MOFs demonstrated potent antibacterial, antibiofilm, and antioxidant activities, suggesting that bacterial cell death occurs through multiple effects, including the generation of reactive oxygen species. rsc.org Other studies have evaluated various pyrimidine thiol derivatives, finding moderate to strong resistance against bacteria like Staphylococcus aureus and fungi such as Candida albicans. ekb.eg

Anti-Tubercular Agent Investigations

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of drug-resistant strains. nih.gov The pyrimidine carboxamide scaffold has been a key focus in the search for new anti-tubercular drugs. researchgate.netdntb.gov.ua High-throughput screening of large compound libraries has identified the 6-dialkylaminopyrimidine carboxamide series as a promising starting point for hit-to-lead optimization. nih.govnih.gov

Compounds from this series were found to be active against clinical Mtb strains and, importantly, showed no cross-resistance with conventional TB drugs, suggesting a novel mechanism of action. nih.govnih.gov Further structure-activity relationship studies have led to the synthesis of new analogues with excellent in vitro activities, with several compounds demonstrating MIC₉₀ values below 1.00 µM. researchgate.net Another line of research has focused on 2,4-diaminopyrimidine derivatives as inhibitors of the dihydrofolate reductase in Mtb (mt-DHFR), an important drug target. mdpi.com In this work, compound 16l, which features a thiazole (B1198619) group, showed good anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. mdpi.com

Interactive Table: Anti-Tubercular Activity of Pyrimidine Derivatives

| Compound Series/Name | Target/Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6-dialkylaminopyrimidine carboxamides | Mycobacterium tuberculosis | MIC₉₀ | < 1.00 µM for 7 compounds | researchgate.net |

| Compound 16l | M. tuberculosis H37Ra | MIC | 6.25 µg/mL | mdpi.com |

Antifungal Applications

Pyrimidine derivatives are a well-established class of compounds with recognized antifungal properties. nih.govresearchgate.netmdpi.comnih.gov Research into various analogs has shown that the pyrimidine skeleton is a crucial component for activity against a wide spectrum of fungi, from plant pathogens to those affecting humans. nih.govresearchgate.net

The mechanism of action for some pyrimidine analogs, like flucytosine, involves the inhibition of fungal DNA and RNA synthesis after being converted into active metabolites within the fungal cell. nih.gov This disruption of essential cellular processes highlights the potential of the pyrimidine core in developing new antifungal agents. Studies on pyrimidine derivatives containing an amide moiety have shown promising results against plant pathogenic fungi such as Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinereal. nih.gov For instance, certain synthesized compounds exhibited superior or comparable inhibition rates to the commercial fungicide Pyrimethanil. nih.gov

Interactive Table: Antifungal Activity of Select Pyrimidine Derivatives

This table is based on data from studies on various pyrimidine derivatives and is for illustrative purposes.

| Compound ID | Target Fungi | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5o | Phomopsis sp. | EC50 | 10.5 µg/ml | nih.gov |

| Pyrimethanil | Phomopsis sp. | EC50 | 32.1 µg/ml | nih.gov |

| Carmofur | Dematiaceous Fungi | MIC | 0.156-20 µM | nih.gov |

| Flucytosine | Dematiaceous Fungi | MIC | >80 µM | nih.gov |

Notably, one derivative, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (compound 5o), demonstrated an excellent EC₅₀ value of 10.5 μg/ml against Phompsis sp., which was significantly better than that of Pyrimethanil. nih.gov This underscores the potential for developing potent fungicides by modifying the pyrimidine scaffold. nih.gov Further research has also explored hexahydropyrimidine (B1621009) derivatives against fungi responsible for dermatomycosis. researchgate.net

Research into Antineoplastic Potential of this compound Derivativesnih.govnih.gov

The structural motif of diaminopyrimidine is a key feature in many compounds investigated for their anticancer properties. nih.gov Derivatives are explored for their ability to inhibit tumor growth, induce programmed cell death, and interfere with cancer-promoting signaling pathways. nih.govnih.gov

Inhibition of Cancer Cell Line Proliferation (e.g., A549)nih.gov

Derivatives featuring the diaminopyrimidine scaffold have shown potent antiproliferative activity against various human cancer cell lines. nih.govnih.gov In one study, a series of 2,4-diaminopyrimidine derivatives were designed and synthesized as potential Focal Adhesion Kinase (FAK) inhibitors. nih.gov One of the most promising compounds, A12, exhibited significant anticancer activity against the A549 lung cancer cell line and the MDA-MB-231 breast cancer cell line, with IC₅₀ values of 130 nM and 94 nM, respectively. nih.gov

Similarly, research into 4,6-diamino-1,3,5-triazine-2-carbohydrazides, which are structurally related to diaminopyrimidine carboxamides, also demonstrated notable anticancer activity. These compounds were tested against a panel of human cancer cell lines, including ovarian (OV90, A2780), lung (H1299, A549), breast (MCF-7, MDA-MB231), and colon (HT29) cancers. nih.gov Several of these new triazine derivatives exhibited superior IC₅₀ values compared to a previously reported inhibitor. nih.gov

Interactive Table: In Vitro Anticancer Activity of Select Diaminopyrimidine Derivatives

This table is based on data from studies on various diaminopyrimidine derivatives and is for illustrative purposes.

| Compound ID | Cell Line | Cancer Type | IC50 | Reference |

|---|---|---|---|---|

| A12 | A549 | Lung | 130 nM | nih.gov |

| A12 | MDA-MB-231 | Breast | 94 nM | nih.gov |

| 6a-c | Various | Multiple | 3.3 to 22 µM | nih.gov |

Investigation of Apoptosis Induction Mechanismsnih.gov

A critical mechanism by which anticancer agents eliminate tumor cells is the induction of apoptosis, or programmed cell death. Research into compounds with similar structures, such as 5-Aminoimidazole-4-carboxamide (AICA) riboside, has shown that they can induce apoptosis in cancer cells. nih.gov This apoptotic effect was found to be dependent on caspases, with the activation of caspase-9 and caspase-3, and also involved the release of mitochondrial cytochrome c. nih.gov The carboxamide moiety is often a key structural feature in molecules designed to modulate critical pathways like apoptosis. nih.gov

Modulation of Oncogenic Signaling Pathways

Targeting specific oncogenic signaling pathways is a primary goal in modern cancer drug discovery. Diaminopyrimidine derivatives have been successfully designed to modulate the activity of key proteins involved in cancer progression. nih.gov

A notable example is the development of diaminopyrimidine derivatives as inhibitors of Focal Adhesion Kinase (FAK). nih.gov FAK is a protein tyrosine kinase that is overexpressed in many tumors and plays a crucial role in cell survival, proliferation, and migration. nih.gov Compound A12 was identified as a potent FAK inhibitor, highlighting the utility of the diaminopyrimidine scaffold for targeting this specific kinase. nih.gov

In another study, structurally similar 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides were shown to inhibit the Rad6B ubiquitin conjugating enzyme. nih.gov The Rad6 pathway is essential for DNA damage repair, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. nih.gov

Applications in Material Science Researchnih.gov

Beyond their biological applications, diaminopyrimidine derivatives have also attracted interest in the field of material science. researchgate.net Their aromatic and electron-rich nature makes them promising candidates for the development of novel organic materials with specific functional properties. nih.govresearchgate.net

Synthesis of Materials with Specific Electronic Propertiesnih.gov

Researchers have synthesized diaminopyrimidine sulfonate derivatives and investigated their structural and quantum chemical properties. nih.govresearchgate.net Through techniques like single-crystal X-ray diffraction and computational methods such as Density Functional Theory (DFT), the electronic characteristics of these molecules have been explored. nih.gov

These studies revealed that certain diaminopyrimidine derivatives possess substantial nonlinear optical (NLO) responses. nih.govresearchgate.net Materials with high NLO properties are valuable for applications in advanced technologies like telecommunications and optical computing. The findings suggest that the diaminopyrimidine core is a viable building block for designing molecules with specific electronic and optical functionalities, paving the way for their use in advanced material applications. nih.govresearchgate.net

Customization of Materials for Photonics

While pyrimidine derivatives, in general, are explored for their potential in creating materials with interesting optical properties, specific research detailing the application of this compound in the field of photonics is not widely available in the current body of scientific literature. The inherent properties of chalcogenide glasses, such as high refractive indices and wide optical transmission windows, make them suitable for various photonics applications, including infrared transmitting windows, lenses, and fibers. lehigh.edu The potential for pyrimidine-based compounds in this area lies in their ability to be functionalized to create organic nonlinear optical materials. However, dedicated studies on this compound for applications like photoinduced waveguides, Bragg diffraction gratings, or as components in photonic crystals have not been prominently reported.

Development as Precursors for Complex Heterocyclic Systems

The true synthetic potential of this compound lies in its utility as a starting material for the construction of more complex, fused heterocyclic systems. The arrangement of its functional groups provides a template for a variety of cyclization reactions, leading to the formation of purine (B94841) analogues, xanthine (B1682287) derivatives, and other fused pyrimidine systems.

Purine Analogues

The synthesis of purines, a class of nitrogen-containing heterocycles fundamental to life, often relies on pyrimidine precursors. The classical Traube purine synthesis, for instance, utilizes 4,5-diaminopyrimidines as the starting material. This method involves the introduction of a one-carbon unit to bridge the two amino groups at positions 4 and 5, thereby constructing the fused imidazole (B134444) ring of the purine core. researchgate.net

While this compound possesses two amino groups, their positions at C4 and C6 are not adjacent, which is a requirement for the standard Traube synthesis to form the imidazole ring. However, the general principle of using diaminopyrimidines as precursors for purines is well-established. nih.gov For the synthesis of purine analogues from 4,5-diaminopyrimidines, cyclization is often achieved using reagents like formic acid or through oxidative cyclization with aldehydes. researchgate.net An improved procedure for the cyclization of the imidazole ring of the purine nucleus has been developed and successfully applied to various substituted 4,5-diaminopyrimidines. nih.gov

Xanthine Derivatives

Xanthine and its derivatives are a significant class of bioactive compounds, with caffeine (B1668208) and theophylline (B1681296) being well-known examples. asianpubs.org The synthesis of the xanthine scaffold, which is a purine-2,6-dione, typically starts from uracil (B121893) derivatives. nih.gov Specifically, 5,6-diaminouracils are key intermediates in many synthetic routes leading to 8-substituted xanthines. asianpubs.orgnih.govbiointerfaceresearch.comfrontiersin.org

The synthesis often involves the condensation of a 5,6-diaminouracil (B14702) with a carboxylic acid or an aldehyde. biointerfaceresearch.comfrontiersin.org For instance, a practical and efficient method for preparing 6-amino-5-carboxamidouracils, which are direct precursors to 8-substituted xanthines, involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. frontiersin.org This reaction can be facilitated by coupling reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), leading to high yields of the desired amide intermediate, which can then be cyclized to form the xanthine ring system. frontiersin.org Given that this compound is not a uracil derivative (lacking the carbonyl groups at positions 2 and 4), its direct application in these established synthetic pathways for xanthines is not straightforward.

Pyrimidodiazepines and Other Fused Systems

The fusion of a pyrimidine ring with a seven-membered diazepine (B8756704) ring results in the pyrimidodiazepine heterocyclic system, a scaffold of interest in medicinal chemistry. Research has shown that pyrimido[4,5-b] asianpubs.orgbiointerfaceresearch.comdiazepines can be synthesized from appropriately substituted pyrimidine precursors. For example, novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b] asianpubs.orgbiointerfaceresearch.comdiazepines have been synthesized with high regioselectivity from the reaction of triamino- or tetraaminopyrimidines with α,β-unsaturated carbonyl compounds. nih.gov

Another approach involves the intramolecular Friedel-Crafts cyclization of 5-amino-4-(N-substituted)anilino-6-chloropyrimidine with a carboxylic acid or its derivatives to construct the 4-chloro-pyrimido[4,5-b] asianpubs.orgbiointerfaceresearch.combenzodiazepine core. nih.gov Furthermore, a Pictet-Spengler reaction has been utilized as a key step in a rapid and efficient synthesis of pyrimido[4,5-b]-1,4-benzoxazepines, -benzothiazepines, and -benzodiazepines starting from 5-amino-4,6-dichloropyrimidine. researchgate.net The potential of this compound to serve as a precursor in the synthesis of such fused systems would depend on its ability to undergo cyclocondensation reactions with suitable bifunctional reagents that can react with the amino groups and potentially the carboxamide group to form the fused ring.

Future Directions and Emerging Research Avenues for 4,6 Diaminopyrimidine 5 Carboxamide

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

While the synthesis of substituted diaminopyrimidines is well-established, there remains significant scope for exploring novel reactivity. Future research could focus on selective transformations that are currently challenging. For instance, developing methods for regioselective reactions on the pyrimidine (B1678525) ring or differential functionalization of the two amino groups would provide powerful tools for creating diverse molecular architectures.

Known transformations primarily involve nucleophilic substitution of halo-pyrimidines, cyclization reactions to form fused heterocyclic systems, and modifications of the carboxamide group. mdpi.comnih.govnih.gov An intriguing area for future study is the selective hydrolysis of the exocyclic amino groups. Research has shown that the site of hydrolysis (the amino group at position 2 versus position 4) can be influenced by substituents on the pyrimidine ring, but the underlying principles are not fully understood. acs.org A deeper investigation into these subtleties could lead to predictable, selective syntheses of oxo-pyrimidine derivatives.

Furthermore, leveraging the electron-rich nature of the diaminopyrimidine core for novel catalytic cycles, such as C-H activation or cycloaddition reactions, remains a largely unexplored frontier. The development of new catalytic systems could unveil previously unknown reaction pathways, expanding the synthetic utility of the 4,6-diaminopyrimidine-5-carboxamide core.

Development of Greener and More Efficient Synthetic Methodologies

Many established synthetic routes for pyrimidine derivatives rely on harsh reagents, such as phosphorus oxychloride, and hazardous solvents like dimethylformamide (DMF). mdpi.comnih.gov These methods often involve multiple steps, leading to significant waste generation and high costs. A crucial future direction is the development of greener and more efficient synthetic protocols.

Promisingly, one-pot, solvent-free methods are emerging. For example, a contemporary synthesis of pyrimidine-5-carboxamides has been developed using ammonium (B1175870) chloride as a catalyst under solvent-free conditions, showcasing a significant improvement over traditional methods that require harsh acids and long reaction times. nih.gov Future research should expand on these principles by:

Employing Catalysis: Utilizing heterogeneous or nanocatalysts, such as spinel chromites, can improve reaction efficiency and allow for easy catalyst recovery and reuse. bohrium.com

Solvent Minimization: Expanding the scope of solvent-free reactions or substituting conventional solvents with greener alternatives like water or bio-based solvents.

Atom Economy: Designing synthetic pathways, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net

These approaches will not only reduce the environmental impact of synthesizing these valuable compounds but also make their production more economically viable for large-scale applications.

Integration of Multi-Omics Data in Elucidating Biological Activities

To fully understand the biological impact of this compound and its derivatives, future research must move beyond single-target assays and embrace a systems biology approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of how these compounds affect cellular networks. researchgate.netacs.org

By treating cells or organisms with a diaminopyrimidine derivative and subsequently analyzing the changes across these different molecular layers, researchers can:

Identify Off-Target Effects: Uncover unintended molecular interactions that could lead to adverse effects or be repurposed for new therapeutic indications.

Elucidate Mechanisms of Action: Reveal the downstream signaling pathways modulated by the primary target, providing a more complete picture of the drug's effect. researchgate.net For instance, chemoproteomic analysis has been used to identify novel, previously unknown protein targets for a 6-dialkylaminopyrimidine carboxamide series. nih.gov

Discover Biomarkers: Identify genes, proteins, or metabolites that predict a patient's response to a drug, paving the way for personalized medicine. acs.org

This integrative approach is essential for translating promising compounds from the laboratory to the clinic, as it provides a deeper understanding of both efficacy and potential toxicity. researchgate.net

Rational Design of Highly Selective and Potent Derivatives for Specific Molecular Targets

The rational, structure-based design of derivatives will continue to be a major research focus. The 2,4-diaminopyrimidine (B92962) scaffold is a well-known "hinge-binder" that interacts with the ATP-binding site of many protein kinases. This has made it a popular starting point for developing highly selective and potent inhibitors for various therapeutic targets.

Future efforts will likely concentrate on optimizing these interactions to achieve even greater selectivity and potency, thereby minimizing off-target effects. Key molecular targets and research findings include:

Kinase Inhibitors: Derivatives have been successfully designed to target a range of kinases, including Focal Adhesion Kinase (FAK), Spleen Tyrosine Kinase (Syk), Janus Kinase (JAK3), and Sky kinase. rsc.orgnih.govnih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the specific chemical modifications that enhance inhibitory activity and selectivity. nih.govconsensus.appresearchgate.net

Antifolates: The scaffold has been used to create inhibitors of dihydrofolate reductase (DHFR), a key enzyme in pathogens like Leishmania major and Cryptosporidium parvum. nih.govnih.gov The goal is to achieve high selectivity for the parasitic enzyme over the human counterpart to ensure patient safety.

The tables below summarize key findings in the rational design of diaminopyrimidine derivatives.

Table 1: Diaminopyrimidine Derivatives as Kinase Inhibitors

| Target Kinase | Key Findings | Example Potency (IC₅₀) | Reference |

|---|---|---|---|

| Focal Adhesion Kinase (FAK) | Derivatives based on the 2,4-diaminopyrimidine scaffold show potent anticancer activity. Compound A12 was identified as a promising lead. | A12: 10.8 nM | rsc.org |

| Spleen Tyrosine Kinase (Syk) | 4-Anilinopyrimidine-5-carboxamides demonstrated high selectivity for Syk. Compound 9a showed in vivo efficacy in an allergy model. | Compound 9a: ID₅₀ of 13 mg/kg (in vivo) | nih.gov |

| Sky Kinase (TYRO3) | 2,4-Diaminopyrimidine-5-carboxamide (B3032972) analogs exhibit excellent kinase selectivity and inhibitory activity. | Potent inhibitors developed with IC₅₀ values in the nanomolar range. | nih.gov |

| Janus Kinase 3 (JAK3) | Structure-based design led to pyrimidine-4,6-diamine derivatives with high selectivity for JAK3 over other JAK isoforms. | Compound 11e: 2.1 nM | nih.gov |

| Hematopoietic Progenitor Kinase 1 (HPK1) | Discovery of diaminopyrimidine carboxamides as potent and selective HPK1 inhibitors for cancer immunotherapy. | Compound 31: 3.5 nM | researchgate.net |

Table 2: Diaminopyrimidine Derivatives as Antifolate Agents

| Target Organism | Enzyme Target | Key Findings | Example Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Leishmania major | Dihydrofolate Reductase (DHFR) | Designed selective antifolates based on the 5-(benzyl)pyrimidine-2,4-diamine motif, with excellent selectivity over human DHFR. | Compound 59: 0.10 µM | nih.gov |

| Cryptosporidium parvum | Dihydrofolate Reductase (DHFR) | Dicyclic and tricyclic diaminopyrimidine derivatives were identified as potent inhibitors of the parasite's DHFR. | Multiple compounds with nanomolar potency. | nih.gov |

Novel Applications in Advanced Functional Materials and Catalysis

Beyond medicine, the unique electronic and structural properties of diaminopyrimidines make them attractive candidates for applications in materials science and catalysis. This emerging research avenue could lead to the development of novel technologies.

Metal-Organic Frameworks (MOFs): A related compound, 4,6-diamino-2-thiopyrimidine, has been successfully used as an organic linker to construct MOFs with cobalt and zinc. rsc.orgnih.govresearchgate.net These materials exhibit high surface area and porosity, making them suitable for various applications. The resulting Co-DAT-MOF, for instance, has been shown to be an efficient and reusable nanocatalyst for multicomponent organic reactions. researchgate.netnih.gov Future work could explore this compound itself as a linker to create new MOFs with tailored properties for gas storage, separation, or catalysis.

Nonlinear Optical (NLO) Materials: The electron-rich, aromatic nature of the pyrimidine core makes it an ideal component for push-pull molecules with significant NLO properties. acs.orgnih.gov These properties are crucial for applications in information technology and electronic communication, such as optical switching and data storage. acs.org Computational and experimental studies on pyrimidine derivatives have demonstrated substantial NLO responses, suggesting that this compound-based structures could be engineered into advanced optical materials. nih.gov

The exploration of these non-biological applications represents a paradigm shift, highlighting the versatility of the pyrimidine scaffold and opening up new markets and research opportunities.

Q & A

Q. What are the recommended synthetic routes for 4,6-diaminopyrimidine-5-carboxamide, and how do reaction conditions influence yield?

The compound can be synthesized via modified Biginelli reactions under solvent-free conditions using 3-ketoamides, aldehydes, and ureas with chloroacetic acid as a catalyst. Reaction time (7–10 hours) and substituent choice on starting materials critically impact yield and purity. For example, electron-withdrawing groups on aldehydes enhance cyclization efficiency . Alternative routes involve nucleophilic substitution on halogenated pyrimidine precursors, where solvent polarity (e.g., DMF vs. ethanol) affects reaction kinetics .

Q. How should researchers handle stability issues during storage or experimental use?

4,6-Diaminopyrimidine derivatives are prone to decomposition in dimethyl sulfoxide (DMSO), with degradation products identified via HPLC-MS. For long-term storage, lyophilization and storage at –20°C in inert atmospheres are recommended. Avoid prolonged exposure to light or humidity, as these accelerate hydrolysis .

Q. What safety protocols are essential for handling this compound?

Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust generation. Waste must be segregated and disposed via certified hazardous waste services. Note that toxicity data are limited; assume acute toxicity and prioritize containment .

Advanced Research Questions

Q. How can structural contradictions in crystallographic vs. spectroscopic data be resolved?